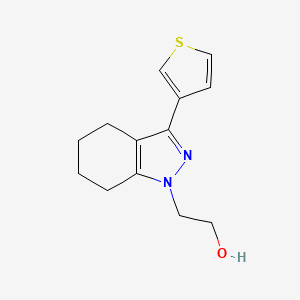

![molecular formula C13H13N3 B1479932 1-éthyl-6-phényl-1H-imidazo[1,2-b]pyrazole CAS No. 2098054-73-8](/img/structure/B1479932.png)

1-éthyl-6-phényl-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés du 1-éthyl-6-phényl-1H-imidazo[1,2-b]pyrazole ont été étudiés pour leurs propriétés antimicrobiennes. Ces composés ont montré une efficacité contre une variété de pathogènes microbiens. La partie structurale de l'imidazo[1,2-b]pyrazole est connue pour interférer avec la synthèse de la paroi cellulaire microbienne ou la fonction des protéines, ce qui conduit à l'inhibition de la croissance microbienne .

Propriétés anticancéreuses

La recherche a indiqué que les dérivés de l'imidazo[1,2-b]pyrazole présentent des activités anticancéreuses potentielles. Ils peuvent agir sur diverses lignées de cellules cancéreuses en perturbant la division cellulaire et en induisant l'apoptose. Ceci est particulièrement significatif dans le développement de nouveaux agents chimiothérapeutiques .

Utilisations anti-inflammatoires

Le potentiel anti-inflammatoire du this compound est un autre domaine d'intérêt. Ces composés peuvent moduler la réponse inflammatoire de l'organisme, ce qui en fait des candidats pour le traitement des maladies inflammatoires .

Activité antituberculeuse

Des composés contenant l'échafaudage de l'imidazo[1,2-b]pyrazole ont été synthétisés et évalués pour leur activité antituberculeuse. Ils ont montré des résultats prometteurs contre Mycobacterium tuberculosis, ce qui pourrait conduire à de nouveaux traitements contre la tuberculose .

Applications antivirales

Le noyau imidazo[1,2-b]pyrazole est également exploré pour ses capacités antivirales. Des dérivés de ce composé ont été testés contre divers virus, montrant un potentiel en tant qu'agents antiviraux .

Effets antidiabétiques

Les dérivés de l'imidazo[1,2-b]pyrazole ont été associés à des effets antidiabétiques. Ils peuvent jouer un rôle dans la régulation de la glycémie en influençant la sécrétion d'insuline ou la sensibilité du récepteur à l'insuline .

Potentiel antihypertenseur

Le squelette structural du this compound a été associé à des propriétés antihypertensives. Ces composés pourraient contribuer à la gestion de l'hypertension artérielle en affectant la fonction des muscles lisses vasculaires .

Activité anti-Alzheimer

Il y a un intérêt croissant pour l'utilisation potentielle des dérivés de l'imidazo[1,2-b]pyrazole dans le traitement de la maladie d'Alzheimer. Leur capacité à interagir avec des cibles biologiques pertinentes pour la maladie d'Alzheimer pourrait conduire au développement de nouvelles stratégies thérapeutiques .

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities .

Action Environment

It’s known that the biological activity of imidazole derivatives can be influenced by various factors .

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can lead to a decrease in blood glucose levels, making it a potential candidate for antidiabetic therapies. Additionally, 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole has been found to interact with certain proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also modulates the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects . Furthermore, 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it inhibits α-glucosidase by binding to its active site, preventing the enzyme from catalyzing the hydrolysis of carbohydrates . Additionally, 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . The compound’s effects may diminish over time due to cellular adaptation and compensatory mechanisms.

Dosage Effects in Animal Models

The effects of 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antidiabetic and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.

Metabolic Pathways

1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound inhibits α-glucosidase, affecting carbohydrate metabolism and leading to changes in glucose and glycogen levels . Additionally, 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole can modulate lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation .

Transport and Distribution

The transport and distribution of 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects on metabolic processes . The localization and accumulation of 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole can influence its activity and function within the body.

Subcellular Localization

The subcellular localization of 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and modification . The subcellular localization of 1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole can affect its ability to modulate cellular processes and exert its biochemical effects.

Propriétés

IUPAC Name |

1-ethyl-6-phenylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-2-15-8-9-16-13(15)10-12(14-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINNKNLFDDXBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=CC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479849.png)

![1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479854.png)

![2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479855.png)

![1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479856.png)

![3-Phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479859.png)

![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479860.png)

![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479861.png)

![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479862.png)

![1-(2-chloroethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479863.png)

![2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479864.png)

![3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479865.png)

![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479867.png)

![1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479870.png)